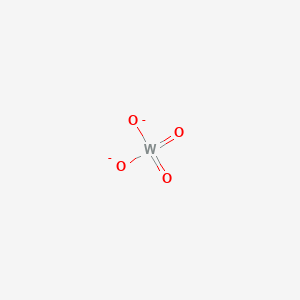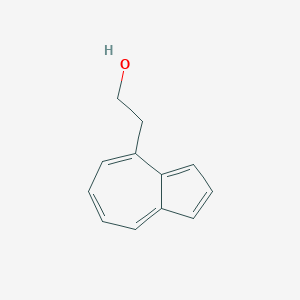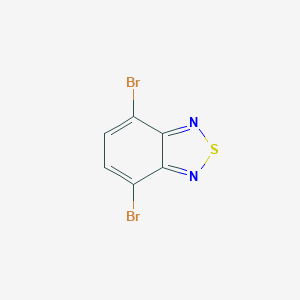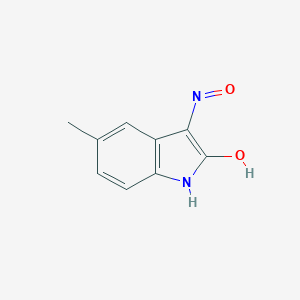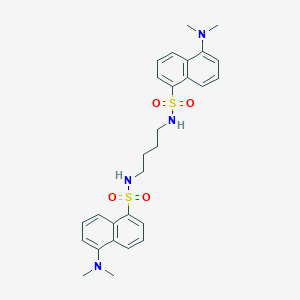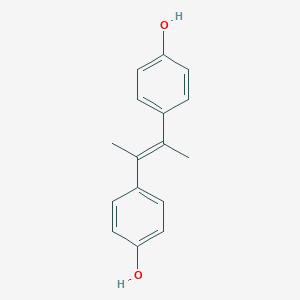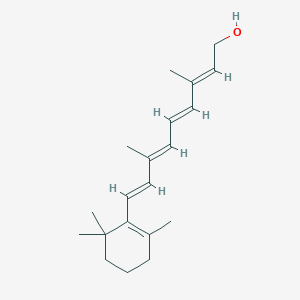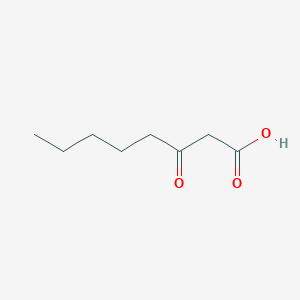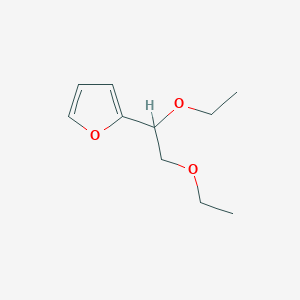
2-(1,2-Diethoxyethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Diethoxyethyl)furan is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DEEF and is a furan derivative that has been synthesized through various methods. DEEF has been found to have potential applications in the field of medicinal chemistry, as it exhibits a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of DEEF is not fully understood, but it is believed to work through various pathways. It has been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. DEEF has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, DEEF has been found to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical and physiological effects:
DEEF has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, DEEF has been found to scavenge free radicals, which can cause oxidative damage to cells. DEEF has also been found to have a low toxicity profile, which makes it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DEEF is its low toxicity profile, which makes it a promising candidate for further study. Additionally, DEEF is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of DEEF is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of DEEF. One direction is to further study its antitumor activity, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to study its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, further studies can be conducted to understand its mechanism of action and to design experiments to study its effects. Overall, DEEF has the potential to be a valuable compound in the field of medicinal chemistry, and further study is warranted to fully understand its properties and potential applications.
Méthodes De Synthèse
DEEF can be synthesized through various methods, including the reaction of furfuryl alcohol with diethyl oxalate in the presence of a catalyst. The reaction yields DEEF, which can be purified through distillation. Another method involves the reaction of furfuryl alcohol with diethyl carbonate in the presence of a catalyst, which also yields DEEF.
Applications De Recherche Scientifique
DEEF has been found to have potential applications in the field of medicinal chemistry. It has been studied for its antitumor activity, as it has been found to inhibit the growth of cancer cells. DEEF has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, DEEF has been studied for its antioxidant activity, as it has been found to scavenge free radicals.
Propriétés
Numéro CAS |
14133-54-1 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-(1,2-diethoxyethyl)furan |
InChI |
InChI=1S/C10H16O3/c1-3-11-8-10(12-4-2)9-6-5-7-13-9/h5-7,10H,3-4,8H2,1-2H3 |
Clé InChI |
YQYPBVVXPDWKMV-UHFFFAOYSA-N |
SMILES |
CCOCC(C1=CC=CO1)OCC |
SMILES canonique |
CCOCC(C1=CC=CO1)OCC |
Synonymes |
2-(1,2-Diethoxyethyl)furan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





